(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
CAS No.: 1110767-98-0
Cat. No.: VC2946748
Molecular Formula: C18H26N2O2S
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1110767-98-0 |
---|---|
Molecular Formula | C18H26N2O2S |
Molecular Weight | 334.5 g/mol |
IUPAC Name | 4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)/t13-/m0/s1 |
Standard InChI Key | VTLKOIONKYXPQL-ZDUSSCGKSA-N |
Isomeric SMILES | CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)N |
SMILES | CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N |
Canonical SMILES | CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine is an organosulfur compound with established pharmaceutical relevance. The compound is characterized by several critical identification parameters that distinguish it in chemical databases and literature.
The compound possesses distinctive structural features that contribute to its chemical behavior and pharmaceutical applications. Its structure includes a thiazole ring connected to a substituted phenyl group, with specific stereochemistry at the carbon bearing the hexyloxy group. The S-configuration at this stereocenter is critical for its biological activity and potential pharmaceutical applications .
Structural Representation
The molecular structure of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine comprises several key functional groups that determine its chemical and biological properties. The primary structural components include:
-
A 2-aminothiazole core structure
-
A 2-methoxyphenyl substituent at position 4 of the thiazole ring
-
A chiral center with S-configuration bearing a hexyloxy group and a methyl group
-
An extended hexyl chain providing lipophilic character
The SMILES notation for this compound is represented as CCCCCCOC@@HC1=CC=CC(=C1OC)C2=CSC(=N2)N , which encodes the complete structural information including stereochemistry.
Physical and Chemical Properties
Physical Properties
The physical properties of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine influence its handling, formulation, and pharmaceutical applications. While comprehensive experimental data is limited in the available literature, several properties can be derived from its structure and similar compounds.
The compound likely exists as a crystalline solid at room temperature, given its molecular weight and the presence of hydrogen-bonding groups. Its relatively high molecular weight (334.5 g/mol) and the presence of both polar and non-polar regions suggest moderate to low water solubility but potentially good solubility in organic solvents .
Chemical Reactivity
The chemical reactivity of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine is primarily determined by its functional groups:
-
The primary amine group at the 2-position of the thiazole ring can participate in various nucleophilic reactions, including acylation reactions critical for its conversion to Lusutrombopag
-
The thiazole ring provides aromatic character and potential sites for electrophilic substitution
-
The methoxy group contributes to electron density distribution in the aromatic system
-
The hexyloxy chain primarily influences solubility and lipophilicity rather than reactive properties
These reactive features make it particularly suitable as an intermediate in pharmaceutical synthesis, especially for Lusutrombopag, where the primary amine group serves as a reaction site for amide bond formation .
Pharmaceutical Significance
Role as Lusutrombopag Intermediate
The most significant application of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine is as a key intermediate in the synthesis of Lusutrombopag, a thrombopoietin receptor agonist. Lusutrombopag (S-888711) is used clinically for the treatment of thrombocytopenia in patients with chronic liver disease who are scheduled to undergo invasive procedures .
In the synthetic pathway, the primary amine group of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine reacts with a carboxylic acid derivative to form the amide bond present in Lusutrombopag. The full chemical name of Lusutrombopag, (E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid, clearly shows how our target compound is incorporated into the final drug molecule .
Therapeutic Context
Lusutrombopag, for which (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine serves as a precursor, is specifically developed to address thrombocytopenia. This condition is characterized by abnormally low platelet counts and is particularly concerning in patients with chronic liver disease who require invasive procedures.
As a thrombopoietin receptor agonist, Lusutrombopag stimulates the production of platelets by binding to and activating the thrombopoietin receptor (also known as MPL) . This mechanism of action makes it valuable in clinical settings where increased platelet production is necessary. The stereochemical integrity of the (S)-configuration in the intermediate compound is essential for maintaining the proper three-dimensional structure required for optimal receptor interaction in the final drug.
Synthesis and Production Considerations
Manufacturing Standards
As a pharmaceutical intermediate, the production of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine must adhere to strict quality standards. According to commercial information, the compound is typically manufactured to a specification of 99% purity . This high purity requirement is consistent with its application in the synthesis of an active pharmaceutical ingredient (API).
Manufacturing facilities that produce this compound, such as those referenced in China, would need to comply with Good Manufacturing Practice (GMP) standards or similar quality management systems to ensure the reliability and consistency of the intermediate for pharmaceutical applications .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
These hazard classifications indicate that the compound has moderate acute toxicity and can cause irritation to skin and eyes upon contact.
Analytical Characterization
Identification Methods
The identification and characterization of (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine typically employ a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for:
-
The thiazole ring proton
-
Aromatic protons of the phenyl ring
-
Methoxy group protons
-
The stereogenic center proton
-
Hexyl chain protons
-
-
Mass Spectrometry (MS) would confirm the molecular weight of 334.5 g/mol and provide fragmentation patterns characteristic of the compound's structure
-
Infrared (IR) Spectroscopy would identify functional groups including:
-
N-H stretching of the primary amine
-
C-O stretching of the methoxy and hexyloxy groups
-
C=N and C-S stretching of the thiazole ring
-
-
Chiral HPLC or similar techniques would be necessary to confirm the enantiomeric purity and correct (S)-configuration at the stereocenter
These analytical methods collectively ensure the identity, purity, and stereochemical integrity of the compound for pharmaceutical applications.
Comparison with Related Compounds
Stereoisomers
The (R)-4-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine, the enantiomer of our target compound, exists but appears to have less pharmaceutical relevance based on the available literature . The key difference between these enantiomers is the spatial orientation of the hexyloxy and methyl groups at the stereocenter.
While specific comparative data on the biological activities of these enantiomers is not provided in the search results, it is common in medicinal chemistry for different stereoisomers to exhibit significantly different pharmacological properties. The preference for the (S)-enantiomer in the development of Lusutrombopag suggests superior biological activity or pharmacokinetic properties compared to the (R)-form .
Structural Analogs
The thiazole-2-amine core present in (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine is a privileged structure in medicinal chemistry, appearing in various bioactive compounds and pharmaceuticals. Structural modifications to this core, such as alterations in:
-
The length and branching of the alkoxy chain
-
The position and nature of substituents on the phenyl ring
-
The substitution pattern on the thiazole ring
Could potentially yield compounds with modified pharmacological profiles and applications beyond thrombopoietin receptor agonism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume